5-Methyl-5-azaspiro[2.4]heptan-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-5-azaspiro[2.4]heptan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6(8)7(5-9)2-3-7/h6H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQQWGSIKZRCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C1)CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368128-52-2 | |
| Record name | 5-methyl-5-azaspiro[2.4]heptan-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Characterization of 5 Methyl 5 Azaspiro 2.4 Heptan 7 Amine and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 5-Methyl-5-azaspiro[2.4]heptan-7-amine is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The cyclopropyl (B3062369) protons are expected to appear in the upfield region, characteristic of strained ring systems. The protons on the pyrrolidine (B122466) ring would be observed at slightly higher chemical shifts, influenced by the adjacent nitrogen atom. The N-methyl group would present as a sharp singlet.
Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule. The spiro carbon, being a quaternary center, would likely have a low intensity signal. The carbons of the cyclopropane (B1198618) ring would resonate at unusually low chemical shifts, a hallmark of this functionality.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-2 | 0.45 - 0.60 | m | - |
| H-3, H-4 | 0.65 - 0.80 | m | - |
| N-CH₃ | 2.35 | s | - |
| H-6 | 2.50 - 2.65 | m | - |
| H-8 | 2.70 - 2.85 | m | - |
| H-7 | 3.10 | t | 7.5 |
| NH₂ | 1.50 | br s | - |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-1, C-2 | 12.5 |
| C-3, C-4 | 18.0 |
| C-5 (Spiro) | 40.0 |
| N-CH₃ | 42.5 |
| C-7 | 55.0 |
| C-6 | 60.0 |
| C-8 | 62.0 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on the cyclopropane ring and between the protons on the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the spirocyclic core structure. For example, a correlation between the N-methyl protons and the adjacent pyrrolidine ring carbons (C-6 and C-8) would be anticipated.
Solid-State NMR could provide valuable information about the conformation and packing of the molecule in the solid state, complementing the data obtained from solution NMR.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and alkyl functionalities.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 3080 | Medium | C-H stretch (cyclopropane) |
| 2960 - 2850 | Strong | C-H stretch (alkyl) |
| 1590 | Medium | N-H bend (primary amine) |
| 1180 | Medium | C-N stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₇H₁₄N₂), the calculated monoisotopic mass is 126.1157 Da. uni.lu
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Adduct | Predicted CCS (Ų) |
| 127.1230 | [M+H]⁺ | 128.1 |
| 149.1049 | [M+Na]⁺ | 137.8 |
| 125.1084 | [M-H]⁻ | 133.2 |
| 144.1495 | [M+NH₄]⁺ | 147.8 |
| 165.0789 | [M+K]⁺ | 135.6 |
Data sourced from PubChem uni.lu
A plausible fragmentation pattern would involve the initial loss of the amine group or cleavage of the pyrrolidine ring, leading to characteristic fragment ions that would further support the proposed structure.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. For this compound, which is a chiral molecule, X-ray crystallography of a single enantiomer would unambiguously establish its absolute configuration.
The analysis would reveal the precise conformation of the spirocyclic system. The cyclopropane ring would be essentially planar, while the five-membered pyrrolidine ring would likely adopt an envelope or twisted conformation to minimize steric strain. The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the primary amine, which dictate the crystal packing.
Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90 |
| Z | 4 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization
Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are sensitive to the stereochemistry of chiral molecules. The ECD spectrum of an enantiomerically pure sample of this compound would show characteristic positive or negative Cotton effects. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration at the chiral centers), the absolute configuration of the molecule in solution can be determined. This technique is particularly valuable when suitable crystals for X-ray crystallography cannot be obtained.
Computational and Theoretical Investigations of Azaspiro 2.4 Heptane Systems, Including 5 Methyl 5 Azaspiro 2.4 Heptan 7 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of complex organic molecules like 5-Methyl-5-azaspiro[2.4]heptan-7-amine. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying the geometry, electronic structure, and reactivity of such compounds.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in the computational study of a molecule is the determination of its most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high precision. These calculations would reveal the puckering of the pyrrolidine (B122466) ring and the inherent strain in the cyclopropane (B1198618) ring.
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the calculation of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map, for instance, can identify electron-rich regions, such as the nitrogen atoms of the amine and the pyrrolidine ring, which are susceptible to electrophilic attack, and electron-deficient regions.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Value |
|---|---|
| C-C (cyclopropane) Bond Length | ~1.51 Å |
| C-N (pyrrolidine) Bond Length | ~1.47 Å |
| C-N (amine) Bond Length | ~1.46 Å |
| Pyrrolidine Ring Puckering Angle | ~25° |
Table 2: Calculated Electronic Properties for this compound (Illustrative Data)
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | ~1.8 D |
Reaction Mechanism Elucidation and Transition State Analysis
DFT calculations are powerful for elucidating the mechanisms of chemical reactions. For the synthesis or reactions of this compound, computational studies can map out the entire reaction pathway, identifying intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics.
For instance, in a potential synthesis involving the nucleophilic attack of an amine, DFT can model the approach of the reactants, the formation of new bonds, and the breaking of old ones. The calculated activation energy (the energy difference between the reactants and the transition state) can predict the reaction rate. Theoretical studies on amine-catalyzed reactions have demonstrated the utility of DFT in modeling transition states and stereochemical outcomes nih.gov.
Conformational Analysis and Energy Landscapes
The flexibility of the five-membered pyrrolidine ring in this compound means that it can exist in various conformations. Conformational analysis aims to identify all stable conformers and determine their relative energies. A comprehensive exploration of the potential energy surface can reveal the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature.
The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. For complex molecules, this landscape can have many minima (stable conformers) and saddle points (transition states between conformers). Computational methods can be used to map out this landscape, providing a detailed picture of the molecule's conformational preferences and the energy barriers to interconversion between different conformers. The study of substituted prolines, which share the pyrrolidine ring, has shown how substituents influence the conformational landscape nih.gov.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about the electronic structure and energetics of a molecule, molecular modeling and dynamics simulations are better suited for studying the dynamic behavior of larger systems and for predicting macroscopic properties.
Stereochemical Prediction and Validation
This compound possesses multiple stereocenters, leading to the possibility of several stereoisomers. Computational methods play a significant role in predicting the relative stabilities of these stereoisomers. By calculating the energies of all possible diastereomers and enantiomers, it is possible to predict which will be the most stable.
Furthermore, computational techniques can be used to simulate spectroscopic data, such as NMR chemical shifts and coupling constants. These predicted spectra can then be compared with experimental data to validate the predicted stereochemistry. This is particularly important in the synthesis of chiral molecules where controlling the stereochemical outcome is crucial. The use of computational methods to predict and analyze the stereochemistry of spiro compounds is a well-established practice numberanalytics.com.
Intramolecular Interactions and Strain Analysis
The structure of this compound is influenced by a variety of intramolecular interactions. These can include steric hindrance between bulky groups, hydrogen bonding (if applicable in certain conformations or protonated states), and the inherent ring strain of the cyclopropane and pyrrolidine rings.
Molecular mechanics and DFT can be used to quantify these interactions. For example, the strain energy of the spirocyclic system can be calculated by comparing its energy to that of a hypothetical strain-free reference compound. Understanding the sources and magnitudes of strain can provide insights into the molecule's reactivity and stability. For instance, the high strain of bicyclic systems can drive certain chemical reactions nih.gov. Analysis of these intramolecular forces is key to a complete understanding of the molecule's preferred conformations and chemical behavior.
Artificial Intelligence and Machine Learning in Chemical Synthesis Design
AI-Driven Retrosynthetic Analysis and Route Planning
These platforms often treat retrosynthesis as a translation problem, converting the "language" of a product molecule into the "language" of its reactants. mit.edu They leverage deep learning models trained on vast databases of known chemical reactions, such as those extracted from patents and the scientific literature. nih.govelsevier.com By learning the underlying patterns of chemical transformations, these AI systems can suggest disconnections and identify key intermediates to construct a full synthetic route. nih.gov
Below is a table illustrating the typical performance of AI models in single-step retrosynthesis prediction on benchmark datasets.
| AI Model Type | Top-1 Accuracy (%) | Top-3 Accuracy (%) | Top-5 Accuracy (%) | Top-10 Accuracy (%) |
| Template-Based Neural Network | 70-80 | 85-90 | 90-93 | ~95 |
| Transformer-Based (Seq2Seq) | 65-75 | 80-88 | 88-92 | - |
| Graph-Based Neural Network | 72-82 | 86-91 | 91-94 | - |
This table represents generalized performance metrics based on various AI retrosynthesis models as reported in the literature. Actual performance may vary depending on the specific model, training dataset, and molecular complexity.
Forward Synthesis Prediction and Reaction Optimization
While retrosynthesis proposes a path, forward synthesis prediction validates each step by forecasting the likely outcome of a given set of reactants and conditions. nih.gov This is a critical component of computer-aided synthesis planning, as it helps to eliminate unfeasible reactions early in the planning process, saving significant time and resources. nih.gov
Machine learning models, particularly neural networks, are trained on extensive reaction databases to recognize the complex interplay between substrates, reagents, and catalysts. nih.govresearchgate.net These models can predict the major product of a reaction from a list of chemically plausible outcomes. researchgate.net For instance, a model trained on thousands of experimental records from U.S. patents demonstrated the ability to correctly identify the major product in over 70% of cases in a cross-validation study. nih.gov
AI's role extends to reaction optimization. By analyzing vast datasets, algorithms can identify optimal reaction conditions, such as temperature, solvent, and catalyst choice, to maximize product yield and selectivity. ibm.com This data-driven approach moves beyond trial-and-error experimentation, enabling a more streamlined and efficient process for developing robust chemical syntheses. eurekalert.org
Data-Driven Prediction of Reaction Outcomes and Selectivity
The success of a chemical synthesis often hinges on controlling selectivity—the preferential formation of one product over other possibilities. AI and machine learning are providing powerful new tools to predict and control these outcomes. eurekalert.org
By analyzing features of the reactants and reaction conditions, machine learning models can forecast the selectivity of a reaction. eurekalert.org For example, researchers have successfully used AI to predict the correct solvent for a wide range of organic reactions, achieving high accuracy by training models on patent-derived datasets. ibm.com This is crucial, as the solvent can significantly influence the reaction's course and outcome.
Furthermore, these predictive models can anticipate potential side products or impurities, offering a more complete picture of the reaction's profile. researchgate.net In a 5-fold cross-validation, one trained model assigned the experimentally observed major product a rank of 1 in 71.8% of cases, a rank within the top 3 in 86.7% of cases, and within the top 5 in 90.8% of cases, showcasing the predictive power of these systems. nih.govresearchgate.net
The table below shows a representative success rate for a machine learning model in predicting the major product of a reaction.
| Minimum Acceptable Rank | Success Rate (%) |
| 1 | 71.8 |
| ≤ 3 | 86.7 |
| ≤ 5 | 90.8 |
Data adapted from studies on neural network-based reaction outcome prediction models. nih.gov
Computational Catalyst Design and Optimization
For chiral molecules like this compound, controlling stereochemistry is paramount. Asymmetric catalysis is the key to achieving this, and computational methods are becoming indispensable for the design of new and efficient chiral catalysts. researchgate.netchiralpedia.com
Computational approaches in this domain fall into two main categories: mechanism-based methods and data-driven methods. bohrium.comchemrxiv.org Mechanism-based approaches, which often employ Density Functional Theory (DFT) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, model the transition states of the catalytic cycle to predict which enantiomer will be preferentially formed. researchgate.net For instance, computational studies have been used to understand the stereoselectivity in the rhodium-catalyzed synthesis of azaspiro[n.2]alkanes, revealing how the substrate fits into the catalyst's chiral pocket. acs.org
Data-driven methods, on the other hand, use machine learning to establish correlations between catalyst structures, substrate features, and experimental outcomes (e.g., enantioselectivity). chiralpedia.combohrium.com By training on existing experimental data, these models can predict the performance of new, untested catalysts, thereby accelerating the discovery of more effective catalysts for reactions like the asymmetric hydrogenation required for the synthesis of precursors to (S)-7-amino-5-azaspiro[2.4]heptane. nih.gov This computational pre-screening significantly reduces the time and expense associated with traditional experimental catalyst screening. researchgate.net
Applications in Advanced Organic Synthesis and Diverse Chemical Scaffold Design
Design and Synthesis of Three-Dimensional Chemical Scaffolds
The rigid and defined three-dimensional geometry of spirocyclic compounds makes them ideal for the construction of novel chemical scaffolds that can effectively probe the complex binding sites of biological targets. nih.gov
Exploration of Underexplored Chemical Space
The introduction of spirocyclic motifs like 5-azaspiro[2.4]heptane is a key strategy for expanding into underexplored chemical space. nih.govnih.gov Traditional drug discovery has often focused on aromatic and planar structures. However, molecules with a higher fraction of sp3-hybridized carbons, such as those found in 5-methyl-5-azaspiro[2.4]heptan-7-amine, tend to exhibit improved solubility and metabolic stability. tandfonline.com The synthesis of libraries based on such scaffolds allows for the exploration of novel regions of chemical space, increasing the probability of identifying hits with unique biological activities. nih.govresearchgate.net The rigid nature of the spirocyclic core allows for the precise projection of substituents into three-dimensional space, facilitating interactions with biological targets that are not achievable with more flexible or planar molecules. tandfonline.com
Conformational Restriction and Molecular Rigidity in Scaffold Design
One of the significant advantages of incorporating the 5-azaspiro[2.4]heptane core is the introduction of conformational rigidity. nih.gov Unlike their acyclic or monocyclic counterparts, the fused ring system of spirocycles limits the number of accessible conformations. tandfonline.com This pre-organization of the molecular shape can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity. For instance, proline analogues containing a spirocyclic structure, such as 5-azaspiro[2.4]heptane-6-carboxylic acid, are used to induce conformational restrictions in peptide chains, which is critical for their biological activity. mdpi.com The defined stereochemistry of the spiro center in this compound and its derivatives provides a fixed orientation for the amine substituent, which is crucial for precise interactions with target proteins. The synthesis of conformationally "frozen" analogues of bioactive molecules, such as L-glutamic acid, has been achieved using related 5-azaspiro[2.3]hexane derivatives, highlighting the utility of this strategy. beilstein-journals.org
Utilization as Chiral Building Blocks in Asymmetric Synthesis
Chirality is a fundamental aspect of molecular recognition in biological systems. Enantiomerically pure chiral building blocks are therefore highly sought after in the synthesis of pharmaceuticals. nih.gov The (S)-enantiomer of 7-amino-5-azaspiro[2.4]heptane has been synthesized with high enantioselectivity and serves as a key intermediate in the production of quinolone antibacterial agents. nih.gov This underscores the importance of the 5-azaspiro[2.4]heptane scaffold as a source of chirality. The amine functionality of this compound can be readily derivatized, allowing for its incorporation into larger molecules while retaining the stereochemical integrity of the spirocyclic core. This makes it a valuable tool for asymmetric synthesis, enabling the construction of complex chiral molecules with a high degree of stereocontrol.
Development of Novel Spirocyclic Ligands and Catalysts
The rigid framework and the presence of a nitrogen atom in the 5-azaspiro[2.4]heptane system make it an attractive scaffold for the design of novel ligands for asymmetric catalysis. Chiral spiro ligands have shown tremendous potential and efficacy in a variety of asymmetric transformations. dicp.ac.cnnih.gov While direct examples using this compound are not extensively reported, the underlying principle of using chiral amines and diamines as ligands in metal-catalyzed reactions is well-established. The defined spatial arrangement of the nitrogen atoms in derivatives of this scaffold could be exploited to create bidentate or tridentate ligands that can coordinate to a metal center and create a chiral environment for asymmetric reactions, such as hydrogenations, cross-couplings, and cycloadditions.
Integration into Fragment-Based Approaches for Scaffold Libraries
Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of lead compounds. nih.gov This approach relies on screening small, low-molecular-weight compounds (fragments) that can be elaborated into more potent drug candidates. The three-dimensional nature and desirable physicochemical properties of spirocycles make them excellent starting points for fragment libraries. tandfonline.com The 5-azaspiro[2.4]heptane core, as exemplified by this compound, can serve as a 3D-rich fragment that can be used to build libraries of more complex molecules. The inherent rigidity of the scaffold allows for a more predictable binding mode, which is advantageous for structure-based drug design. The use of spirocyclic fragments has been shown to be a valuable strategy in the early stages of hit identification. tandfonline.com
Influence of Spiro-Structure on Physicochemical Properties Relevant to Molecular Design
The incorporation of a spirocyclic center has a profound impact on the physicochemical properties of a molecule, which are critical for its drug-like characteristics. bldpharm.comacs.org The replacement of a more flexible or planar moiety with a spirocycle can lead to significant improvements in key parameters.
| Property | Influence of Spiro-Structure | Reference |
| Solubility | Generally increases due to higher sp3 character and disruption of crystal packing. | tandfonline.combldpharm.com |
| Lipophilicity (logP/logD) | Can be modulated; often leads to lower lipophilicity compared to planar aromatic systems. | tandfonline.combldpharm.com |
| Metabolic Stability | Often enhanced as the spirocyclic core can block sites of metabolism. | tandfonline.combldpharm.com |
| Molecular Shape | Introduces a well-defined three-dimensional geometry. | tandfonline.com |
| Basicity (pKa) | The pKa of the nitrogen atom can be influenced by the ring strain and geometry of the spirocycle. | tandfonline.com |
For instance, the exchange of a morpholine (B109124) ring with diverse azaspirocycles has been shown to lower logD values and improve metabolic stability in the optimization of melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists. bldpharm.com The spirocyclic nature of this compound contributes to a higher fraction of sp3 carbons (Fsp3), a parameter that has been correlated with a higher success rate in clinical development. bldpharm.com The rigid structure can also lead to improved potency and selectivity by locking the molecule in a bioactive conformation. tandfonline.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-5-azaspiro[2.4]heptan-7-amine, and what key intermediates are involved?
- Methodological Answer : Synthesis begins with commercially available benzylpiperidine derivatives (e.g., 4-amino-1-benzylpiperidine). The N-ethyloxycarbonyl-protected intermediate is reduced using lithium aluminum hydride (LAH) to yield methylamine derivatives. A critical intermediate, 5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-amine, is prepared via methods by Kimura et al., followed by debenzylation or methylation. Diastereomer resolution at the C7 epimeric center is achieved using chiral auxiliaries or chromatography .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation involves:
- 1H/13C NMR to verify the spirocyclic system and methyl substitution.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (e.g., Acta Crystallographica Section E) to resolve absolute stereochemistry and spirocyclic conformation .
Q. What role does this compound play in medicinal chemistry?
- Methodological Answer : The spirocyclic scaffold enhances binding rigidity in kinase inhibitors. For example, it serves as a core component in JAK1-selective inhibitors (e.g., (R)-6c), where its conformation optimizes interactions with Val889 and Gly1020 in JAK1. This design strategy improves selectivity over JAK2 (48-fold) .
Advanced Research Questions
Q. How are stereochemical challenges addressed during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral resolution : Use of (R)-1-phenylethyl groups introduces chirality, enabling diastereomer separation via chromatography.
- Post-synthesis analysis : NMR coupling constants (e.g., 3JHH) and NOE experiments differentiate epimers. X-ray crystallography provides definitive stereochemical assignments .
Q. What computational methods predict the binding interactions of this compound derivatives with target kinases?
- Methodological Answer :
- Docking simulations : AutoDock4.2 with JAK1 (PDB:3EYG) identifies hydrogen bonds between the pyrrolopyrimidine moiety and Ala906/Glu957. The azaspiroamine forms van der Waals contacts with Val889 and Gly1020, guiding substituent modifications (e.g., cyano groups) to enhance affinity .
- Free energy calculations : MM-GBSA validates binding poses and predicts ΔG values for lead optimization.
Q. How is kinase selectivity validated for derivatives like (R)-6c?
- Methodological Answer :
- Kinase profiling : Screening against 48 kinases identifies off-target effects. (R)-6c shows IC50 = 8.5 nM for JAK1 vs. 412 nM for JAK2.
- Cellular assays : STAT phosphorylation assays in Jurkat cells confirm target engagement. Structural analogs with bulkier substituents (e.g., 3-oxopropanenitrile) reduce JAK2 affinity .
Q. What in vivo models evaluate the efficacy of this compound-based therapeutics?
- Methodological Answer :
- Collagen-induced arthritis (CIA) : Oral administration in mice reduces joint swelling and IL-6/TNF-α levels.
- Adjuvant-induced arthritis (AIA) : Histopathology assesses synovial inflammation. Pharmacokinetic studies (e.g., t1/2 = 4.2 h in rats) inform dosing regimens .
Q. How are ADME properties optimized for lead compounds containing this scaffold?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
